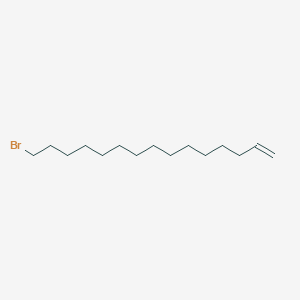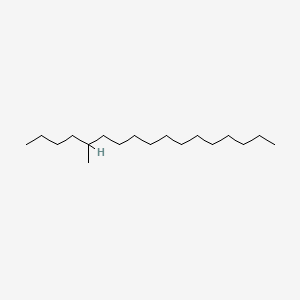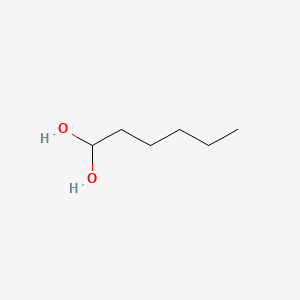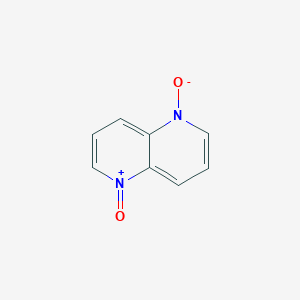
1,5-Naphthyridine 1,5-dioxide
Descripción general
Descripción
1,5-Naphthyridine 1,5-dioxide is a chemical compound with the formula C8H6N2O2 and a molecular weight of 162.1454 . It is a derivative of 1,5-naphthyridine .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied over the past 18 years . Various synthetic strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . These strategies are often classified based on the nature of the cycle fused to the 1,5-naphthyridine ring .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine 1,5-dioxide is available as a 2D Mol file or as a computed 3D SD file . The InChI string representation of the molecule isInChI=1S/C8H6N2O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H . Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 1,5-Naphthyridine 1,5-dioxide, exhibit significant reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Aplicaciones Científicas De Investigación
Synthetic Tools and Applications
1,5-Naphthyridine derivatives are notable for their versatility in synthetic organic chemistry and medicinal chemistry, exhibiting a range of biological activities. Various synthetic protocols such as Friedländer, Skraup, and Semmlere-Wolff methods have been developed for constructing the 1,5-naphthyridine scaffold. These compounds also find use as ligands in metal complex formation, which have applications in biology and optics (Masdeu et al., 2020).
Ligand in Ru(II) Complexes
1,5-Naphthyridine has been transformed into various bidentate and tridentate ligands for constructing Ru(II) complexes. These complexes exhibit properties like red-shifting absorption bands upon protonation, indicating potential applications in electronic communication and electrochemistry (Singh & Thummel, 2009).
Reactivity and Applications
In addition to synthesis, the reactivity of 1,5-naphthyridine derivatives with various reagents has been explored. These reactions include oxidations, reductions, cross-coupling reactions, and formation of metal complexes. The properties and applications of these heterocycles have been studied, demonstrating their significance in medicinal chemistry (Fuertes et al., 2020).
Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines have been synthesized and characterized for their opto-electrical properties. These compounds show promise as materials for organic light-emitting diodes (OLEDs) due to their high thermal robustness and blue fluorescence emission (Wang et al., 2012).
Catalytic Asymmetric Hydrogenation
1,5-Naphthyridines have been used in asymmetric hydrogenation, catalyzed by chiral cationic ruthenium diamine complexes. This provides a green and efficient protocol for the synthesis of optically pure 1,5-diaza-cis-decalins, important in asymmetric synthesis (Zhang et al., 2015).
Successive Regioselective Metalations
The 1,5-naphthyridine scaffold has been subjected to successive regioselective metalations and functionalizations, allowing the introduction of multiple substituents. This process has potential applications in OLED materials and antibacterial agents (Balkenhohl et al., 2017).
Luminescence and Electrochemical Properties
Symmetrical 1,5-naphthyridine compounds with donor-acceptor-donor architecture have been synthesized, showing intense UV and visible absorption bands. Their luminescent and electrochemical properties make them suitable for developing optical functional materials (Wang et al., 2020).
Safety and Hazards
1,5-Naphthyridine 1,5-dioxide is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion and inhalation . In case of contact, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-oxido-1,5-naphthyridin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZALLCGYCEZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=C[N+](=O)C2=C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridine 1,5-dioxide | |
CAS RN |
27305-49-3 | |
| Record name | 1,5-Naphthyridine, 1,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27305-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC39490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



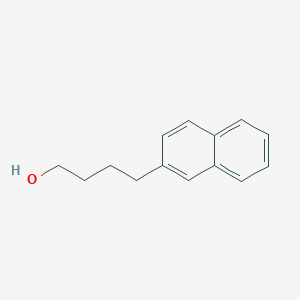
![Thieno[2,3-b:4,5-b']dipyridine](/img/structure/B3050520.png)

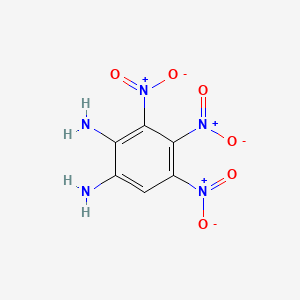
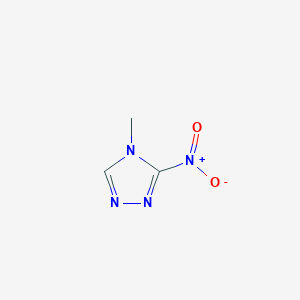
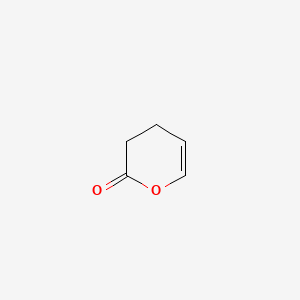
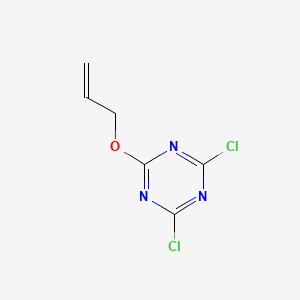

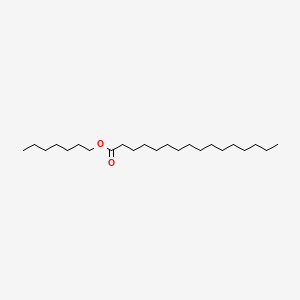
![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)
